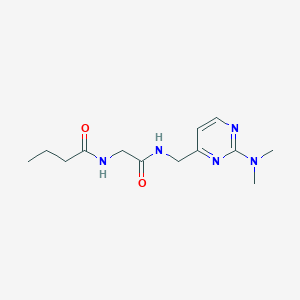

N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of many scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Applications De Recherche Scientifique

Synthesis and Biological Potential

Insecticidal and Antibacterial Properties : A study by Deohate and Palaspagar (2020) involved the preparation of pyrimidine linked pyrazole heterocyclics using N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms, showcasing the compound's utility in developing agents with biological activities (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Systems : Research by Toplak et al. (1999) utilized a related compound for the synthesis of various heterocyclic systems including pyrido[1,2-a]pyrimidin-4-ones, indicating the versatility of this chemical framework in organic synthesis and the potential for generating biologically active compounds (Toplak et al., 1999).

Antimicrobial Evaluation : A study by Farag, Kheder, and Mabkhot (2009) explored the use of 3-oxo-N-(pyrimidin-2-yl)butanamide, a closely related compound, in synthesizing new derivatives with antimicrobial properties. This research underscores the potential of this compound and its derivatives in the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Mécanisme D'action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its potential through different action mechanisms, one of which is inhibiting protein kinases . The inhibition of protein kinases disrupts the normal signaling processes in cells, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the normal signaling processes in cells, affecting downstream effects such as cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the disruption of normal cell signaling processes due to the inhibition of protein kinases . This can lead to changes in cell growth, differentiation, migration, and metabolism .

Propriétés

IUPAC Name |

N-[2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-11(19)16-9-12(20)15-8-10-6-7-14-13(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFHGNYMFJTNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)